molecular formula C9H9N3O B8132073 2-amino-5-methyl-1H-quinazolin-4-one

2-amino-5-methyl-1H-quinazolin-4-one

Cat. No.: B8132073
M. Wt: 175.19 g/mol
InChI Key: HPKALMHHISYAFQ-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-1H-quinazolin-4-one is a heterocyclic compound featuring a quinazolinone core, a bicyclic structure comprising fused benzene and pyrimidine rings. The amino group at position 2 and the methyl substituent at position 5 distinguish it from other quinazolinone derivatives. This compound is synthesized via multi-step reactions, including cyclization of 2-methyl-benzoxazin-4-one with semicarbazide, followed by Mannich reactions to introduce secondary amines . Quinazolinones are pharmacologically significant due to their diverse biological activities, such as anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-amino-5-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-3-2-4-6-7(5)8(13)12-9(10)11-6/h2-4H,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKALMHHISYAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-amino-5-methyl-1H-quinazolin-4-one” involves specific chemical reactions and conditions. The detailed synthetic route includes the use of various reagents and catalysts under controlled temperature and pressure conditions. The exact steps and conditions for the synthesis are typically documented in scientific literature and patents.

Industrial Production Methods: Industrial production of compound “2-amino-5-methyl-1H-quinazolin-4-one” requires scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. Industrial methods may also include continuous flow processes and the use of advanced reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Compound “2-amino-5-methyl-1H-quinazolin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the presence of suitable leaving groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Compound “2-amino-5-methyl-1H-quinazolin-4-one” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be studied for its biological activity and interactions with biomolecules.

    Medicine: Potential therapeutic applications are explored, including its role as a drug candidate or in drug delivery systems.

    Industry: It can be used in the development of new materials, catalysts, or as a component in industrial processes.

Mechanism of Action

The mechanism of action of compound “2-amino-5-methyl-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Biological Activity Reference(s)
2-Amino-5-methyl-1H-quinazolin-4-one Quinazolinone 2-NH₂, 5-CH₃ Anti-inflammatory (carrageenan-induced edema inhibition)
(Z)-5-(Substituted benzylidene)thiazol-4(5H)-one Thiazol-4(5H)-one Benzylidene at C5, aryl amino at C2 Antimicrobial (MIC₅₀ values calculated via OriginPro)
2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-pyrimidin-4-one Pyrimidin-4-one Quinazolinyl-amino group, ethyl/methyl substituents Higher molecular mass (~380 Da)
3-(Substituted phenyl)quinazolin-4(3H)-ones Quinazolinone Aryl groups at C3, chalconyl-aminoazetidinone at C2 Enhanced anti-inflammatory activity vs. phenylbutazone
Purine-conjugated quinazolin-4-ones Quinazolinone 2-(Aminopurinyl-ethyl), halogenated aryl groups Potential kinase inhibition (structural analogy to ATP-binding motifs)
Key Differences in Physicochemical Properties
  • Thiazol-4(5H)-one analogues (e.g., compounds 6a–j in ) exhibit lower molecular weights (~250–300 Da) and higher polarity due to the thiazole ring, favoring aqueous solubility .
  • Synthetic Accessibility: The Mannich reaction used for 2-amino-5-methyl-1H-quinazolin-4-one allows modular introduction of secondary amines, whereas thiazol-4(5H)-ones require benzaldehyde condensations under mild conditions .
Pharmacokinetic Considerations
  • Metabolic Stability: The quinazolinone scaffold generally exhibits moderate metabolic stability due to cytochrome P450 interactions. Substitutions at position 2 (e.g., amino groups) may reduce oxidative degradation compared to thiazole derivatives .

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